molecular formula C13H23NO2 B2742293 Ethyl 3-azaspiro[5.5]undecane-11-carboxylate CAS No. 2287332-68-5

Ethyl 3-azaspiro[5.5]undecane-11-carboxylate

Cat. No. B2742293
CAS RN: 2287332-68-5
M. Wt: 225.332
InChI Key: RFRLXXLPMOFXJW-UHFFFAOYSA-N
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Description

“Ethyl 3-azaspiro[5.5]undecane-11-carboxylate” is a complex organic compound. The closest related compound I found is "3-Azaspiro[5.5]undecane hydrochloride" . This compound has a molecular weight of 189.73 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-Azaspiro[5.5]undecane hydrochloride” is 1S/C10H19N.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h11H,1-9H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

It’s stored in an inert atmosphere at room temperature .

Safety and Hazards

The safety information for “3-Azaspiro[5.5]undecane hydrochloride” includes several hazard statements: H302-H315-H319-H332-H335. Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The use of azaspiro compounds in the synthesis of new materials is a growing area of research. For example, “6-azaspiro[5.5]undecane” has been used as an A-site cation for the synthesis of a polar perovskite . This suggests that “Ethyl 3-azaspiro[5.5]undecane-11-carboxylate” and related compounds could have potential applications in material science and other fields.

properties

IUPAC Name

ethyl 3-azaspiro[5.5]undecane-11-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-2-16-12(15)11-5-3-4-6-13(11)7-9-14-10-8-13/h11,14H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRLXXLPMOFXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-azaspiro[5.5]undecane-7-carboxylate

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